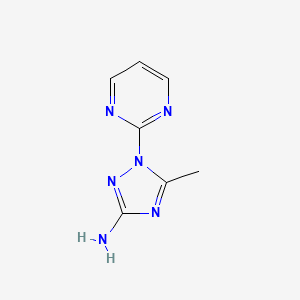![molecular formula C14H21Cl2N3O B13469810 4-Benzyl-1,4,8-triazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B13469810.png)
4-Benzyl-1,4,8-triazaspiro[4.5]decan-2-one dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyl-1,4,8-triazaspiro[4.5]decan-2-one dihydrochloride is a small molecule compound known for its potential therapeutic applications, particularly in the treatment of Alzheimer’s disease. It is also known by the name Simufilam . This compound has garnered significant attention due to its ability to bind to filamin, a protein involved in various cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1,4,8-triazaspiro[4.5]decan-2-one involves a multi-step process. One common method includes the condensation of N-benzylpiperidone with an appropriate amine and thioglycolic acid under reflux conditions . The reaction typically requires a Dean–Stark trap to remove water and is followed by purification through column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with the use of industrial-grade reagents and equipment.
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzyl-1,4,8-triazaspiro[4.5]decan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-Benzyl-1,4,8-triazaspiro[4.5]decan-2-one dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its interactions with proteins and its potential effects on cellular processes.
Mécanisme D'action
The mechanism of action of 4-Benzyl-1,4,8-triazaspiro[4.5]decan-2-one involves its binding to filamin, a scaffolding protein that regulates the actin cytoskeleton . This binding stabilizes the interaction between soluble amyloid-beta (Aβ42) and the α7 nicotinic acetylcholine receptor (α7nAChR), which is implicated in tau phosphorylation and synaptic dysfunction . By preventing this interaction, the compound reduces tau phosphorylation, amyloid deposition, and neuroinflammation, thereby potentially mitigating the effects of Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzyl-8-methyl-1,4,8-triazaspiro[4.5]decan-2-one: Similar in structure but with a methyl group instead of a benzyl group.
1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives: These compounds share the triazaspiro core but differ in functional groups and substitutions.
Uniqueness
4-Benzyl-1,4,8-triazaspiro[4.5]decan-2-one dihydrochloride is unique due to its specific binding affinity to filamin and its potential therapeutic effects in Alzheimer’s disease . Its ability to modulate protein interactions and reduce neuroinflammation sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C14H21Cl2N3O |
|---|---|
Poids moléculaire |
318.2 g/mol |
Nom IUPAC |
4-benzyl-1,4,8-triazaspiro[4.5]decan-2-one;dihydrochloride |
InChI |
InChI=1S/C14H19N3O.2ClH/c18-13-11-17(10-12-4-2-1-3-5-12)14(16-13)6-8-15-9-7-14;;/h1-5,15H,6-11H2,(H,16,18);2*1H |
Clé InChI |
ARMPFQBAGADGAJ-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC12NC(=O)CN2CC3=CC=CC=C3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol hydrochloride](/img/structure/B13469739.png)
![1-[6-(Difluoromethyl)-5-methylpyridin-2-yl]methanamine dihydrochloride](/img/structure/B13469745.png)
![(9H-fluoren-9-yl)methyl N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B13469749.png)


amine dihydrochloride](/img/structure/B13469767.png)



![2-{[(Benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B13469802.png)



![Tert-butyl 3-[(pyrimidin-2-ylsulfanyl)methyl]azetidine-1-carboxylate](/img/structure/B13469824.png)
